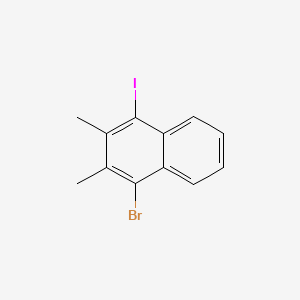

1-Bromo-4-iodo-2,3-dimethylnaphthalene

Description

1-Bromo-4-iodo-2,3-dimethylnaphthalene (C₁₂H₁₁BrI) is a polyhalogenated naphthalene derivative featuring bromine and iodine substituents at the 1- and 4-positions, respectively, along with methyl groups at the 2- and 3-positions. This compound is structurally distinct due to the combination of two halogens (Br and I) and two methyl groups, which confer unique electronic and steric properties. Such halogenated naphthalenes are pivotal intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Ullmann) due to the differing reactivity of bromine and iodine . The iodine atom, being a superior leaving group compared to bromine, facilitates selective substitutions, while the methyl groups enhance steric stability and influence regioselectivity in further functionalizations.

Properties

Molecular Formula |

C12H10BrI |

|---|---|

Molecular Weight |

361.02 g/mol |

IUPAC Name |

1-bromo-4-iodo-2,3-dimethylnaphthalene |

InChI |

InChI=1S/C12H10BrI/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 |

InChI Key |

TYYGIEYOMUCNCR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1C)I)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Bromo-4-iodo-2,3-dimethylnaphthalene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the naphthalene ring undergoes bromination and iodination in the presence of suitable catalysts and solvents. For instance, bromination can be achieved using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3), while iodination can be performed using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

1-Bromo-4-iodo-2,3-dimethylnaphthalene can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine and iodine) can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include organometallic compounds like Grignard reagents (RMgX) and organolithium reagents (RLi).

Coupling Reactions: This compound can participate in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are used to form carbon-carbon bonds. .

Oxidation and Reduction: The methyl groups can be oxidized to form carboxylic acids or reduced to form alkanes. Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-4-iodo-2,3-dimethylnaphthalene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: This compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.

Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds that may exhibit therapeutic properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-iodo-2,3-dimethylnaphthalene in chemical reactions involves the activation of the halogen atoms, which act as leaving groups in substitution and coupling reactions. The presence of both bromine and iodine allows for selective functionalization, enabling the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

1,4-Dibromo-2,3-dimethylnaphthalene (C₁₂H₁₀Br₂)

- Structural Differences : Replaces iodine with bromine at the 4-position.

- Reactivity : Both bromine atoms exhibit moderate leaving group ability, making this compound less reactive in iodine-preferential reactions (e.g., nucleophilic aromatic substitution).

- Applications : Widely used in pharmaceuticals and agrochemicals as a brominated precursor .

- Physical Properties : Higher molecular symmetry may result in distinct crystallization behavior compared to the mixed halogen derivative.

1-Bromo-4-methylnaphthalene (C₁₁H₉Br)

1-Bromo-4-methoxynaphthalene (C₁₁H₉BrO)

- Functional Group Variation : Methoxy group at the 4-position instead of iodine.

- Electronic Effects : The electron-donating methoxy group deactivates the ring, contrasting with the electron-withdrawing iodine in the target compound. This difference significantly alters reactivity in electrophilic substitutions .

- NMR Data : The methoxy proton signal (δ 3.98 ppm) and aromatic proton shifts (δ 6.66–8.34 ppm) differ markedly from the target compound’s expected pattern .

Physicochemical Properties

*Estimated based on structurally similar diaryliodonium compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.